

comparison of 2,5-dimethyloctane stereoisomers

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Compound Focus: 2,5-Dimethyloctane

CAS No.: 15869-89-3

Cat. No.: S1517939

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Basic Chemical Identity of 2,5-Dimethyloctane

The table below summarizes the fundamental identifying information for **2,5-dimethyloctane**, which has the CAS Number 15869-89-3 [1].

Property	Value
IUPAC Name	2,5-dimethyloctane [1]
Molecular Formula	C ₁₀ H ₂₂ [1]
Molecular Weight	142.28 g/mol [1]
Density	0.732 g/cm ³ [1]
Boiling Point	158°C at 760 mmHg [1]
Flash Point	80.3°C [1]

Information Limitations and Research Context

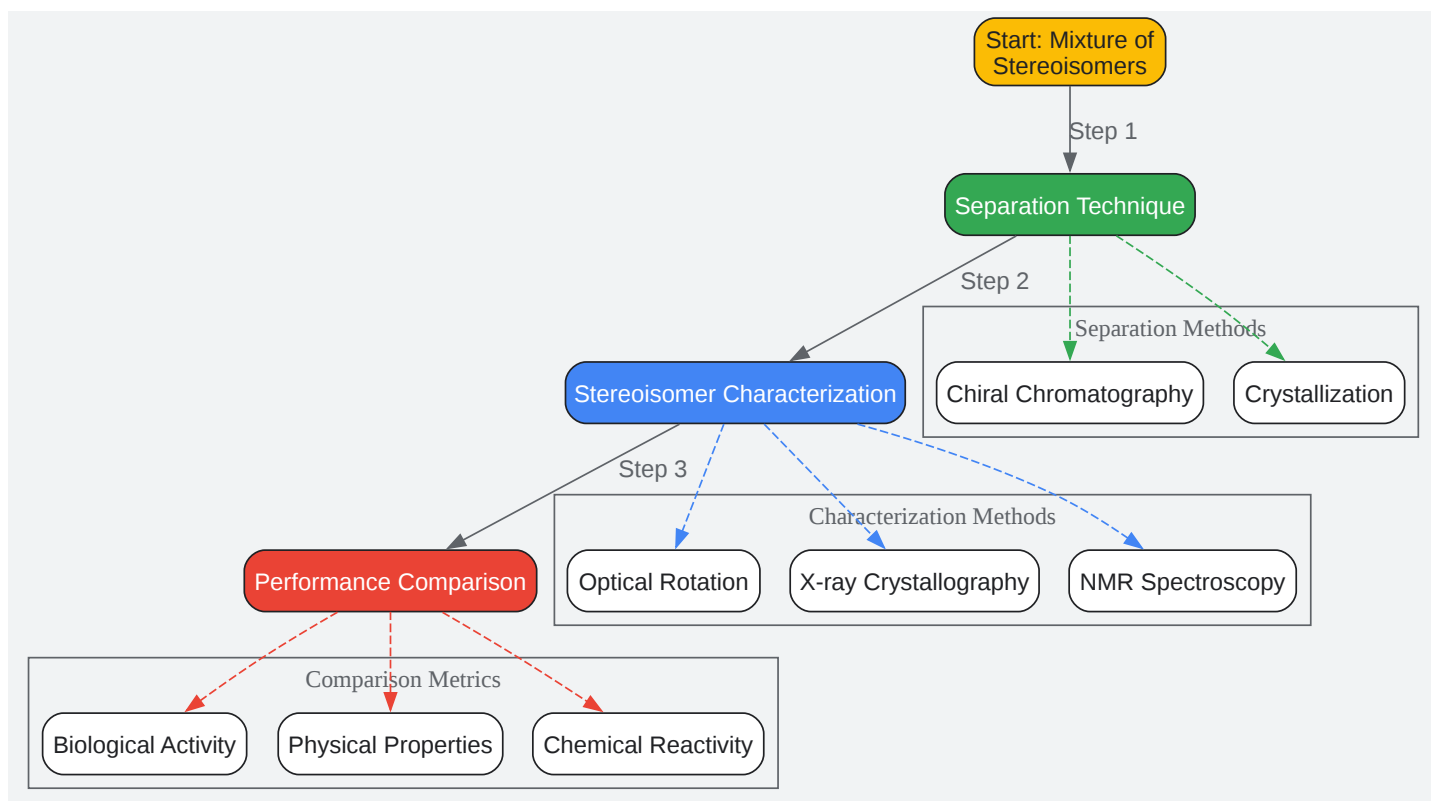
It is important to note the following limitations in the available data:

- **No Stereoisomer-Specific Data:** The physical properties listed above, such as boiling point and density, are for **2,5-dimethyloctane** as a whole, not for its individual stereoisomers (e.g., (2*R*,5*R*), (2*R*,5*S*), etc.) [1]. A direct performance comparison between them cannot be constructed from the search results.
- **Lacks Experimental Comparison:** The search results do not contain comparative experimental data (e.g., biological activity, chromatographic behavior, or spectral differences) that distinguishes one stereoisomer of **2,5-dimethyloctane** from another.

For complex molecules like the penam β -lactams studied in one research article, computed ^1H NMR **chemical shifts** have proven effective for distinguishing stereoisomers [2]. This suggests a potential methodological approach for your research, even if direct data for **2,5-dimethyloctane** is unavailable.

A Framework for Comparing Stereoisomers

For a comprehensive comparison of stereoisomers like those of **2,5-dimethyloctane**, the following experimental and computational approaches are standard in chemical research. You can use this as a guide for your own investigations.



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Detailed Experimental Protocols

The workflow above outlines a logical path for stereoisomer analysis. Here are more detailed methodologies for the key techniques.

- Chiral Gas Chromatography (GC) or HPLC
 - **Purpose:** To separate and quantify individual stereoisomers from a mixture.

- **Detailed Protocol:** Analyze the sample using a gas chromatograph or HPLC system equipped with a chiral stationary phase column (e.g., cyclodextrin-based). Use an achiral column first to confirm the purity of the compound. Then, on the chiral column, inject the sample and run a temperature gradient (for GC) or a solvent gradient (for HPLC). The individual stereoisomers will elute at different retention times, allowing for their separation, identification, and quantification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - **Purpose:** To distinguish between stereoisomers, particularly diastereomers, based on their distinct spectral signatures [2] [3].
 - **Detailed Protocol:** For a molecule like **2,5-dimethyloctane**, record high-resolution ^1H and ^{13}C NMR spectra. Diastereomers are often distinguishable because they have different chemical environments for their atoms. Using chiral shift reagents or solvating agents can further amplify the chemical shift differences between stereoisomers, making even enantiomers distinguishable in an NMR experiment.
- Optical Rotation
 - **Purpose:** To characterize enantiomers, as they will rotate plane-polarized light in equal but opposite directions.
 - **Detailed Protocol:** Prepare a pure sample of a single stereoisomer using chiral separation techniques. Dissolve an accurately weighed amount in a suitable solvent. Measure the optical rotation using a polarimeter at a specified temperature and wavelength (commonly the sodium D line, 589 nm). The specific rotation $[\alpha]$ is a defining physical property for that enantiomer.

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References

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2. of various density functional methods for distinguishing... Comparison [pubmed.ncbi.nlm.nih.gov]
3. Enantiomers vs Diastereomers vs The Same? Two Methods For... [masterorganicchemistry.com]

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